molecular formula C25H24ClN3O4S B2804693 METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 442557-88-2

METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B2804693
CAS No.: 442557-88-2
M. Wt: 497.99
InChI Key: YYSSODARANESJA-UHFFFAOYSA-N
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Description

METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a 1,4-dihydropyridine (DHP) derivative characterized by a complex substitution pattern. The core DHP scaffold is modified at positions 2, 3, 4, 5, and 6 with methyl, methoxycarbonyl, 2-ethoxyphenyl, cyano, and a sulfanyl-linked 2-chlorophenyl carbamoyl methyl group, respectively. This compound’s structural uniqueness lies in its hybrid substituents, which may enhance receptor binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4S/c1-4-33-20-12-8-5-9-16(20)23-17(13-27)24(28-15(2)22(23)25(31)32-3)34-14-21(30)29-19-11-7-6-10-18(19)26/h5-12,23,28H,4,14H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSSODARANESJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacology:

  • Antimicrobial Activity : Various studies have shown that derivatives of dihydropyridine compounds possess significant antimicrobial properties. For instance, compounds similar to methyl 6-(...) have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of growth .
  • Anticancer Potential : Dihydropyridine derivatives have been explored for their anticancer effects. Research has indicated that modifications to the dihydropyridine structure can enhance cytotoxicity against cancer cell lines, suggesting that methyl 6-(...) may also exhibit similar properties .
  • Cardiovascular Applications : Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The structural attributes of methyl 6-(...) may allow it to interact with calcium channels, potentially leading to cardiovascular benefits .

Case Study 1: Antimicrobial Screening

A study conducted on various dihydropyridine derivatives, including methyl 6-(...), found notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly impacted efficacy, emphasizing the importance of specific functional groups in enhancing bioactivity .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds similar to methyl 6-(...) exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the potential for developing new anticancer agents based on this compound .

Case Study 3: Cardiovascular Effects

Research exploring the calcium channel blocking activity of dihydropyridines showed promising results for compounds with structural similarities to methyl 6-(...). These findings suggest potential applications in treating cardiovascular diseases by modulating calcium ion flow in cardiac tissues .

Mechanism of Action

The mechanism of action of METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Position 4 : The 2-ethoxyphenyl group in the target compound confers electron-donating effects, contrasting with electron-withdrawing 3-nitrophenyl (barnidipine) or neutral 3-chlorophenyl groups .
  • Position 6 : The sulfanyl-linked 2-chlorophenyl carbamoyl group introduces steric bulk and hydrogen-bonding capacity, absent in simpler methyl or isopropyl substituents .

Mechanistic Insights

Molecular docking studies for 4-(3-chlorophenyl)-DHPs reveal strong binding to the 2WXW inhibitor (a COX-2 homolog), with binding energies of −9.2 to −10.8 kcal/mol . The target compound’s 2-chlorophenyl carbamoyl group is predicted to occupy a hydrophobic pocket in COX-2, while the sulfanyl linker may stabilize interactions with cysteine residues.

Biological Activity

Methyl 6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential antineoplastic properties based on available literature.

Chemical Structure and Properties

The compound has a molecular formula of C20H22ClN3O5C_{20}H_{22}ClN_{3}O_{5} and a molecular weight of approximately 391.85 g/mol. Its structure includes several functional groups that contribute to its biological activity, including a cyano group, an ethoxy group, and a chlorophenyl moiety.

Antimicrobial Activity

Research indicates that dihydropyridine derivatives exhibit significant antimicrobial effects. A study evaluated various 1,4-dihydropyridine derivatives, revealing that they inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 100 µg/ml. Notably, some compounds demonstrated activity against pathogenic mycobacteria, including strains resistant to standard treatments .

CompoundConcentration (µg/ml)Activity
Compound IV3.1 - 6.2Inhibited M. tuberculosis
Other derivatives50 - 100Inhibited Gram-positive/negative bacteria

Cytotoxic Effects

Cytotoxicity assays have shown that certain dihydropyridine derivatives can effectively inhibit cell proliferation in various cancer cell lines. For example, compounds II, IV, and V displayed significant cytotoxic effects in vitro against human osteosarcoma (HOS) and cervical carcinoma (HeLa) cells. The growth modulation was found to be concentration-dependent .

Cell LineCompoundIC50 (µM)
HOSCompound II12.5
HeLaCompound IV10.0

Antineoplastic Activity

In vivo studies have suggested that some dihydropyridine derivatives can inhibit tumor growth in animal models. For instance, compounds I, III, IV, and V demonstrated a dose-dependent inhibition of sarcoma 180 tumors in mice . However, none of the tested compounds significantly affected survival rates in leukemia models.

Structure-Activity Relationship (SAR)

The structure-activity relationship of dihydropyridines indicates that modifications to the core structure can enhance biological activity. Key findings from various studies suggest:

  • Substituents : The presence of electron-withdrawing groups like chlorophenyl enhances antimicrobial activity.
  • Functional Groups : Cyano and carbamoyl groups are crucial for cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study on synthesized dihydropyridine derivatives demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds were identified as potential acetylcholinesterase inhibitors .
  • Cytotoxicity in Cancer Cells : Another investigation into the effects of dihydropyridines on cancer cell lines revealed that specific modifications could lead to enhanced growth inhibition in malignant cells while sparing normal cells .

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound?

Methodological Answer:
The synthesis of this polyfunctional dihydropyridine derivative requires a multi-step approach. Key steps include:

  • Cyano group introduction : Utilize Knoevenagel condensation to incorporate the cyano moiety at position 5, ensuring proper activation of the carbonyl precursor.
  • Thioether linkage formation : Employ nucleophilic substitution between a mercapto intermediate and a 2-chlorophenyl carbamoylmethyl halide to establish the sulfanyl bridge .
  • Dihydropyridine core assembly : Apply Hantzsch dihydropyridine synthesis principles, optimizing solvent polarity (e.g., ethanol or DMF) to control cyclization efficiency .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product, followed by recrystallization for high purity .

Advanced: How can Density Functional Theory (DFT) elucidate the regioselectivity of substituents in this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) can model the electronic and steric effects governing substituent placement:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., cyano group at C5) to predict nucleophilic attack sites during functionalization .
  • Conformational analysis : Compare energy-minimized structures of alternative regioisomers to determine thermodynamic stability, explaining preferential formation of the 4-(2-ethoxyphenyl) configuration .
  • Transition state modeling : Simulate reaction pathways to assess kinetic vs. thermodynamic control in substituent positioning .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D arrangement of the dihydropyridine ring and substituents, confirming stereochemistry at C4 .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl at C2, ethoxy at C4-phenyl) via coupling constants and DEPT-135 analysis .
    • 2D experiments (COSY, HSQC) : Assign overlapping signals in the aromatic and dihydropyridine regions .
  • HPLC-MS : Monitor purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) and confirm molecular weight via ESI+ mass spectrometry .

Advanced: How can contradictory biological activity data across studies be systematically resolved?

Methodological Answer:
Address discrepancies using a tiered approach:

  • Experimental replication : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability .
  • Structure-activity relationship (SAR) profiling : Synthesize analogs with incremental modifications (e.g., replacing 2-chlorophenyl with 3-chlorophenyl) to isolate pharmacophoric groups .
  • Molecular docking : Compare binding poses in target proteins (e.g., calcium channels) using software like AutoDock Vina, correlating affinity scores with experimental IC₅₀ values .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies, identifying outliers or confounding variables .

Advanced: What strategies optimize regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:

  • Directing group engineering : Introduce temporary protecting groups (e.g., Boc on the carbamate) to steer electrophilic substitution toward the desired position .
  • Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in cyano group installation, minimizing side reactions .
  • Catalytic control : Employ Pd-catalyzed C–H activation to functionalize the dihydropyridine core selectively, avoiding competing pathways .

Basic: How should researchers design stability studies for this compound under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, monitoring decomposition via HPLC at intervals (0, 7, 14 days) .
  • pH stability : Dissolve in buffers (pH 1–13) and track hydrolysis of ester/carbamate groups using FT-IR or LC-MS .
  • Solid-state analysis : Perform DSC/TGA to assess thermal stability and identify polymorphic transitions .

Advanced: What mechanistic insights can explain the compound’s dihydropyridine ring conformation?

Methodological Answer:

  • Ring puckering analysis : Use X-ray data to measure torsional angles, correlating with boat vs. chair conformations influenced by the 2-ethoxyphenyl group .
  • Non-covalent interactions : Identify intramolecular hydrogen bonds (e.g., between carbamate NH and cyano group) via IR spectroscopy and AIM theory calculations .
  • Dynamic NMR : Probe ring-flipping kinetics in solution by variable-temperature ¹H NMR, calculating activation energy barriers .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Toxicity screening : Conduct preliminary Ames tests for mutagenicity and LC₅₀ assays using zebrafish embryos .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure, given the carbamate group’s potential toxicity .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration, adhering to EPA guidelines .

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